Chs-828

説明

CHS-828 has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.

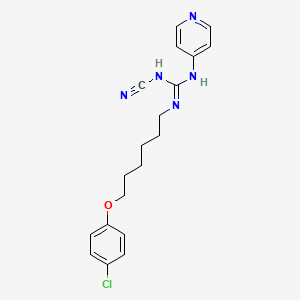

Pyridyl Cyanoguanidine CHS 828 is a pyridyl cyanoguanidine that exhibits antitumor activity by an unknown mechanism. (NCI)

CHS-828 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

特性

IUPAC Name |

2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIPLTNGIAPDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942059 | |

| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200484-11-3 | |

| Record name | CHS 828 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHS-828 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHS-828 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CHS-828 (GMX1778) in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHS-828, also known as GMX1778, is a potent pyridyl cyanoguanidine with significant antitumor activity demonstrated in a range of preclinical and clinical studies.[1][2] Its unique mechanism of action, which shows limited correlation with standard chemotherapeutic agents, has positioned it as a compound of interest for novel cancer treatment strategies.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of CHS-828 in cancer cells, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.

Primary Mechanism of Action: Inhibition of NAMPT and NAD+ Depletion

The principal mechanism through which CHS-828 exerts its cytotoxic effects is the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and signaling.[5][6] Malignant cells, with their high metabolic and DNA repair demands, are particularly dependent on this pathway for NAD+ regeneration.[5]

By inhibiting NAMPT, CHS-828 leads to a rapid and sustained depletion of intracellular NAD+ levels in cancer cells.[5][7] This NAD+ depletion is a central event that triggers a cascade of downstream effects, ultimately leading to cell death.[8][9] The cytotoxicity of CHS-828 can be rescued by the addition of nicotinic acid (NA), which can replenish NAD+ pools through the nicotinic acid phosphoribosyltransferase 1 (NAPRT1) pathway, further confirming that NAD+ depletion is the primary cause of its anticancer activity.[3][9]

Quantitative Data: In Vitro Inhibition

The potency of CHS-828 as a NAMPT inhibitor and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.

| Parameter | Value | Cell Line/System | Reference |

| NAMPT IC50 | < 25 nM | Recombinant NAMPT | [4] |

| IKK Activity IC50 | 8 nM | In vitro kinase assay | [7] |

| Cytotoxicity IC50 | 0.01 - 0.3 µM | Human myeloma cell lines | [10] |

Downstream Cellular Consequences of NAD+ Depletion

The depletion of NAD+ by CHS-828 initiates a series of cellular events that contribute to its anticancer activity.

ATP Depletion and Metabolic Crisis

NAD+ is an essential cofactor for cellular respiration and ATP production. The reduction in NAD+ levels following CHS-828 treatment leads to a subsequent decrease in ATP, plunging the cancer cell into a metabolic crisis and ultimately resulting in cell death.[8]

Induction of Oxidative Stress

CHS-828 treatment has been shown to increase intracellular reactive oxygen species (ROS) in cancer cells.[3] This is attributed to the decrease in NAD+ and its reduced form, NADH, which are crucial for maintaining the cellular redox balance.[11] Notably, this induction of ROS appears to be selective for cancer cells, as it is not observed in normal cells.[3]

Modulation of Signaling Pathways

CHS-828 has been identified as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a crucial role in promoting cell survival and proliferation and is often constitutively active in cancer cells. By inhibiting IKK, CHS-828 prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of anti-apoptotic genes and promoting apoptosis.[3][7]

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair and cell death. Cells deficient in PARP-1 have shown increased sensitivity to CHS-828.[12] This suggests that the inactivation of PARP-1 sensitizes cells to the cytotoxic effects of CHS-828, potentially by activating different cellular pathways depending on the PARP-1 status.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CHS-828 and a typical experimental workflow for evaluating its activity.

Caption: Core mechanism of CHS-828 leading to cancer cell death.

Caption: In vitro experimental workflow for CHS-828 evaluation.

Experimental Protocols

NAMPT Inhibition Assay (Coupled-Enzyme Assay)

This assay quantitatively measures the inhibition of recombinant NAMPT activity by CHS-828.[8]

-

Reagents: Recombinant NAMPT, NMNAT1, PRPP, ATP, nicotinamide (NM), lactate dehydrogenase, diaphorase, resazurin, HEPES buffer, KCl, MgCl2, β-mercaptoethanol, bovine serum albumin.

-

Procedure:

-

Prepare a reaction mixture containing all reagents except NAMPT.

-

Add serial dilutions of CHS-828 to the reaction mixture.

-

Initiate the reaction by adding recombinant NAMPT.

-

Incubate at room temperature for 180 minutes.

-

Measure fluorescence (excitation: 560 nm, emission: 590 nm) using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

-

Measurement of Intracellular NAD+ Levels

This protocol details the measurement of NAD+ levels in cancer cells following treatment with CHS-828.[11][13]

-

Procedure:

-

Plate cancer cells and treat with CHS-828 for the desired time points.

-

Harvest cells and perform extraction using an appropriate buffer.

-

Separate NAD+ from other cellular components.

-

Quantify NAD+ levels using a cycling assay or LC-MS.

-

Normalize NAD+ levels to total protein concentration.

-

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to determine the cytotoxic effect of CHS-828 on cancer cell lines.[14][15]

-

Reagents: Cancer cell lines, culture medium, CHS-828, MTT or CCK-8 reagent, solubilization solution (for MTT).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat cells with a range of CHS-828 concentrations for 72 hours.

-

Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

If using MTT, add solubilization solution to dissolve formazan crystals.

-

Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of CHS-828 in an animal model.[1][16]

-

Procedure:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer CHS-828 orally or via other appropriate routes at specified doses and schedules.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biomarker assessment).

-

In Vivo Efficacy and Clinical Translation

In vivo studies have demonstrated the potent antitumor activity of CHS-828 in various xenograft models, including breast cancer, small cell lung cancer, and neuroblastoma.[1][16] Oral administration of CHS-828 has been shown to inhibit tumor growth and, in some cases, cause tumor regression.[1]

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of CHS-828 in patients with advanced solid tumors.[2] These trials have helped to establish a recommended Phase II dose and have provided valuable insights into the toxicity profile of the drug, which is primarily characterized by gastrointestinal and hematological side effects.[2]

Conclusion

CHS-828 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of NAMPT and the subsequent depletion of intracellular NAD+. This leads to a cascade of events including metabolic crisis, oxidative stress, and modulation of key survival pathways, ultimately resulting in cancer cell death. The detailed understanding of its mechanism of action, supported by robust preclinical and early clinical data, provides a strong rationale for its further development as a novel therapeutic strategy for a range of malignancies. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of this class of compounds.

References

- 1. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHS 828 kill tumour cells by inhibiting the nuclear factor-kappaB translocation but unlikely through down-regulation of proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer agent CHS 828 suppresses nuclear factor-kappa B activity in cancer cells through downregulation of IKK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action of a novel anticancer agent, CHS 828, on mouse fibroblasts: increased sensitivity of cells lacking poly (ADP-Ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. ijbs.com [ijbs.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

CHS-828 and NAD+ Metabolism in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit a heightened reliance on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of CHS-828, detailing its mechanism of action, its impact on NAD+ metabolism in tumors, and relevant experimental data and protocols for researchers in oncology and drug development.

Introduction to CHS-828

CHS-828 is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a range of preclinical models.[3] It acts as a competitive inhibitor of NAMPT, leading to the depletion of intracellular NAD+ levels.[1][4] This depletion triggers a cascade of events including the disruption of cellular energy metabolism and redox balance, ultimately culminating in cancer cell death.[1][4]

Mechanism of Action

CHS-828 exerts its cytotoxic effects by directly targeting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway. The subsequent decline in NAD+ levels has several profound consequences for cancer cells:

-

Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD+ disrupts these central energy-producing pathways, leading to a rapid decrease in intracellular ATP levels and subsequent energy crisis.

-

Impaired DNA Repair: NAD+ is the sole substrate for Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair.[5][6] By reducing the available NAD+, CHS-828 compromises the ability of cancer cells to repair DNA damage, potentially sensitizing them to DNA-damaging agents.

-

Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in various cellular processes, including gene silencing, apoptosis, and metabolism.[5] Reduced NAD+ levels inhibit sirtuin activity, further contributing to cellular dysfunction.

-

Induction of Cell Death: The culmination of metabolic collapse and impaired cellular functions leads to the induction of programmed cell death, primarily through apoptosis.[1]

dot

Figure 1. Simplified signaling pathway of CHS-828's mechanism of action.

Quantitative Data

In Vitro Efficacy

CHS-828 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not specified, but potent | [3] |

| NYH | Small Cell Lung Cancer | Not specified, but potent | [3] |

| Human Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 0.01 - 0.3 | [1] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown significant tumor growth inhibition and even regression upon oral administration of CHS-828.

| Tumor Model | Treatment Regimen | Outcome | Reference |

| MCF-7 Xenograft (nude mice) | 20-50 mg/kg/day p.o. | Inhibition of tumor growth | [3] |

| NYH Xenograft (nude mice) | 20-50 mg/kg/day p.o. | Tumor regression, long-term survival | [3] |

| GOT1 Xenograft (nude mice) | 100 mg/kg/week p.o. | Halted tumor growth | [7] |

| SH-SY5Y Neuroblastoma Xenograft (nude mice) | Daily oral treatment | 82% reduction in tumor growth, 44% complete regression | [8] |

Clinical Pharmacokinetics (Phase I)

A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for orally administered CHS-828.

| Parameter | Value (mean ± SD) | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2.2 ± 1.3 h | [9] |

| Half-life (t1/2) | 2.1 ± 0.52 h | [9] |

| Recommended Phase II Dose | 20 mg once daily for 5 days in 28-day cycles | [9] |

Detailed Experimental Protocols

NAMPT Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAMPT.

dot

Figure 2. Workflow for the NAMPT enzymatic inhibition assay.

Materials:

-

Recombinant NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)

-

ATP solution

-

Nicotinamide solution

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

-

Ethanol

-

Alcohol Dehydrogenase (ADH)

-

NMN Adenylyltransferase (NMNAT)

-

Fluorescence microplate reader

-

CHS-828 or other test inhibitors

Procedure:

-

Reagent Preparation:

-

Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.

-

Prepare serial dilutions of CHS-828 in the appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the diluted NAMPT enzyme to all wells except the blank.

-

Add the CHS-828 dilutions to the test wells.

-

Add vehicle control to the positive control wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

-

Initiation and Detection:

-

Initiate the reaction by adding the master mix to all wells.

-

The reaction proceeds through a series of coupled enzymatic steps:

-

NAMPT converts nicotinamide and PRPP to NMN.

-

NMNAT converts NMN and ATP to NAD+.

-

ADH reduces NAD+ to NADH in the presence of ethanol.

-

-

Incubate the plate at 30°C for a specified time (e.g., 2 hours).

-

-

Measurement:

-

Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each CHS-828 concentration relative to the positive control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Intracellular NAD+ Level Measurement

This protocol outlines a method for quantifying intracellular NAD+ levels in cancer cells following treatment with CHS-828, using high-performance liquid chromatography (HPLC).

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

CHS-828

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (HClO4)

-

Potassium phosphate buffer

-

HPLC system with a UV detector

-

NAD+ standard

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CHS-828 or vehicle control for the desired time period.

-

-

Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding a specific volume of ice-cold HClO4.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge to pellet the protein precipitate.

-

-

Neutralization and Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract with a potassium phosphate buffer.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer) to separate NAD+.

-

Detect NAD+ using a UV detector at a wavelength of 260 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of NAD+.

-

Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.

-

Normalize the NAD+ levels to the total protein concentration of the cell lysate.

-

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.

dot

Figure 3. Workflow for the MTS cell viability assay.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium

-

CHS-828

-

MTS reagent

-

Microplate spectrophotometer

Procedure:

-

Cell Plating:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of CHS-828 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of CHS-828. Include vehicle-only wells as a control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTS Addition and Incubation:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration of CHS-828 relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the CHS-828 concentration.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of CHS-828 in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

CHS-828 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer CHS-828 orally to the treatment group at the desired dose and schedule.

-

Administer the vehicle control to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of CHS-828.

-

Resistance Mechanisms

Acquired resistance to NAMPT inhibitors, including CHS-828, is a potential clinical challenge. Several mechanisms of resistance have been identified:

-

Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can develop resistance by upregulating the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).

-

Mutations in the NAMPT Gene: Mutations in the drug-binding site of NAMPT can reduce the affinity of CHS-828 for its target, thereby diminishing its inhibitory effect.[10]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration.

Future Directions and Combination Therapies

The understanding of CHS-828's mechanism of action and resistance pathways opens avenues for rational combination therapies.

-

Combination with PARP Inhibitors: Given that CHS-828 impairs DNA repair by depleting NAD+, combining it with PARP inhibitors could lead to synthetic lethality in cancer cells.[11] The depletion of NAD+ by CHS-828 would potentiate the effect of PARP inhibitors, which trap PARP on DNA and lead to the accumulation of toxic DNA lesions.

-

Targeting NAPRT1-Deficient Tumors: Tumors that lack NAPRT1 expression are unable to utilize the Preiss-Handler pathway to bypass NAMPT inhibition. These tumors are predicted to be particularly sensitive to CHS-828, suggesting a potential biomarker-driven therapeutic strategy.

Conclusion

CHS-828 is a promising anticancer agent that targets a key metabolic vulnerability in tumors by inhibiting NAD+ biosynthesis. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research and a potential candidate for further clinical development, particularly in combination with other therapies and in biomarker-selected patient populations. This technical guide provides a foundational understanding of CHS-828 and equips researchers with the necessary information and protocols to further investigate its therapeutic potential.

References

- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting NAD+ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the GMX1778 NAMPT Inhibition Pathway

This technical guide provides a comprehensive overview of the GMX1778-mediated inhibition of the Nicotinamide Phosphoribosyltransferase (NAMPT) pathway. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's mechanism of action, cellular consequences, and the strategic therapeutic approaches it enables.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme and substrate for critical cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for and turnover of NAD+, making its biosynthesis a compelling target for anticancer therapy.[2][3][4][5]

The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[2][6] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[2][3] GMX1778 (also known as CHS828) is a potent and specific small molecule inhibitor of NAMPT.[3][5] Its more water-soluble prodrug, GMX1777, is designed for intravenous administration and rapidly converts to the active GMX1778 form.[3][7][8] By targeting NAMPT, GMX1778 effectively shuts down the primary NAD+ supply in cancer cells, leading to a cascade of events culminating in cell death.

Core Mechanism of GMX1778 Action

GMX1778 exerts its potent antitumor activity through the direct and selective inhibition of NAMPT.[3][4][5] The molecule binds to the active site of the NAMPT enzyme, blocking its ability to convert nicotinamide to NMN.[3][4]

A unique feature of GMX1778's mechanism is that it also acts as a substrate for NAMPT. The enzyme phosphoribosylates GMX1778, and this modified form is retained more effectively within the cell, contributing to its sustained inhibitory activity.[3][4][5] This dual interaction as both an inhibitor and a substrate that becomes trapped intracellularly underscores its potency.

The direct consequence of NAMPT inhibition is a rapid and severe depletion of the intracellular NAD+ pool.[3][9][10] This is followed by a significant reduction in ATP levels, as NAD+ is a critical cofactor for glycolysis and oxidative phosphorylation.[1][3][11] The combined loss of NAD+ and ATP triggers a metabolic crisis within the cancer cell, ultimately leading to programmed cell death with apoptotic features.[3][11]

Signaling Pathways and Cellular Consequences

The depletion of NAD+ by GMX1778 has pleiotropic effects on various cellular signaling pathways and processes that are dependent on this critical molecule.

-

Energy Metabolism and Glycolysis: NAD+ is an essential cofactor for the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in the glycolytic pathway. NAMPT inhibition leads to a reduction in NAD+ available for GAPDH, thereby attenuating glycolysis and subsequent ATP production.[12]

-

NAD+-Dependent Enzymes: The function of NAD+-consuming enzymes is severely impaired. This includes Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair, and sirtuins (SIRTs), which are involved in gene regulation and stress responses.[2][13] The inhibition of these pathways contributes to the cytotoxic and radiosensitizing effects of GMX1778.[10][14]

-

Redox Homeostasis: By decreasing the levels of NAD+ and its reduced form NADH, GMX1778 can disrupt the cellular redox balance. This leads to an increase in intracellular reactive oxygen species (ROS), elevating oxidative stress and contributing to cell damage and death.[9]

-

Downstream Signaling Cascades: NAMPT inhibition has been shown to impact several oncogenic signaling pathways. A decrease in the activation of mTOR and its downstream targets has been observed in multiple cancer models.[13][15] Additionally, effects on NF-κB and ERK1/2 signaling have also been reported, although the inhibition of NF-κB activity is considered a secondary effect of NAD+ depletion.[3][11][13]

Caption: GMX1778 inhibits NAMPT, leading to NAD+ and ATP depletion, increased ROS, and ultimately, cell death.

The NAPRT1 Deficient Phenotype: A Strategy for Therapeutic Selectivity

While the salvage pathway is dominant, an alternative route for NAD+ synthesis, the Preiss-Handler pathway, exists. This pathway utilizes nicotinic acid (NA) as a precursor, which is converted to nicotinic acid mononucleotide by the enzyme Nicotinic Acid Phosphoribosyltransferase 1 (NAPRT1).[3][4]

The cytotoxicity of GMX1778 can be completely bypassed in cells that express functional NAPRT1 by providing exogenous nicotinic acid.[3][4][5] This "rescue" mechanism allows NAPRT1-proficient cells to replenish their NAD+ pools, rendering them insensitive to NAMPT inhibition.

Crucially, a significant subset of human cancers, including high frequencies of glioblastomas, neuroblastomas, and sarcomas, are deficient in NAPRT1 expression.[3][4][5] These NAPRT1-deficient tumors cannot utilize nicotinic acid and remain entirely dependent on the NAMPT-driven salvage pathway for NAD+ synthesis. Consequently, they are highly sensitive to GMX1778 and cannot be rescued by NA co-administration.

This biological distinction forms the basis of a powerful therapeutic strategy: co-administering the prodrug GMX1777 with nicotinic acid can protect normal tissues (which are generally NAPRT1-proficient) from toxicity, while NAPRT1-deficient tumors remain vulnerable. This approach significantly widens the therapeutic index of the drug, allowing for more aggressive and effective dosing against susceptible cancers.[3][4][5]

Caption: Nicotinic acid rescues normal cells via NAPRT1, while NAPRT1-deficient tumors remain sensitive to GMX1778.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of GMX1778 from preclinical studies.

Table 1: In Vitro Potency of GMX1778

| Parameter | Value | Target/Context | Reference |

| IC₅₀ | < 25 nM | Recombinant NAMPT enzyme activity | [11] |

| Kd | 120 nM | Binding affinity to NAMPT | [11] |

| IC₅₀ | 8 nM | IKK activity (downstream effect) | [11] |

| IC₅₀ | 10 nmol/L | FaDu head & neck cancer cells | [10] |

| IC₅₀ | 5 nmol/L | C666-1 head & neck cancer cells | [10] |

Table 2: In Vivo Efficacy and Dosing of GMX1777/GMX1778

| Drug/Prodrug | Dose & Schedule | Tumor Model | Outcome | Reference |

| GMX1777 | 75 mg/kg, 24h IV infusion | IM-9 (Multiple Myeloma) | Tumor regression | [7][16] |

| GMX1777 | 75 mg/kg, 24h IV infusion | SHP-77 (Small-Cell Lung) | Tumor regression | [7][16] |

| GMX1777 | 75 mg/kg, 24h IV infusion | HCT-116 (Colon Carcinoma) | Tumor regression | [7][16] |

| GMX1778 | 250 mg/kg, oral | Neuroendocrine Tumors (GOT1) | Marked antitumoral activity | [11] |

| GMX1778 | 100 mg/kg, single dose | GOT1 Neuroendocrine Xenograft | 34% tumor volume reduction | [14][17] |

| GMX1778 + 177Lu-DOTATATE | 100 mg/kg x 3 weekly doses + 7.5 MBq | GOT1 Neuroendocrine Xenograft | 97% tumor volume reduction | [14][17] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the GMX1778 pathway.

This assay quantifies the enzymatic activity of recombinant NAMPT and its inhibition by GMX1778.

-

Principle: A multi-step reaction where the product of NAMPT (NMN) is converted to NAD+, which is then used to generate a fluorescent product.[11][18]

-

Reaction Mixture: Prepare a mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), salts (KCl, MgCl₂), reducing agent (β-mercaptoethanol), and substrates: Nicotinamide (NM) and phosphoribosyl pyrophosphate (PRPP).[11]

-

Coupling Enzymes: Add NMN adenyltransferase (NMNAT1) to convert NMN to NAD+, and a detection system like lactate dehydrogenase/diaphorase with resazurin, which fluoresces upon reduction by NADH.[11]

-

Procedure:

-

Dispense recombinant NAMPT enzyme into microplate wells.

-

Add serial dilutions of GMX1778 or control vehicle (DMSO).

-

Initiate the reaction by adding the substrate and coupling enzyme mixture.

-

Incubate at room temperature or 30°C for a defined period (e.g., 180 minutes).[11]

-

Measure fluorescence using a plate reader (e.g., excitation 560 nm, emission 590 nm for resazurin).[11]

-

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[11]

Caption: A streamlined workflow for determining the IC50 of GMX1778 against the NAMPT enzyme in vitro.

This protocol determines the intracellular concentration of NAD+ in response to GMX1778 treatment.

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, IM-9) in culture plates and allow them to adhere. Treat with desired concentrations of GMX1778 (e.g., 100 nM) or vehicle control for a specified time (e.g., 6 hours).[3]

-

Cell Harvesting: Harvest approximately 2 x 10⁶ cells per sample. Rinse the cell pellets multiple times with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.[3]

-

Metabolite Extraction: Snap-freeze cell pellets in liquid nitrogen. Extract metabolites using an automated system or manually with an appropriate solvent (e.g., a mixture of methanol, acetonitrile, and water).[3]

-

LC/MS Analysis:

-

Separate the extracted metabolites using liquid chromatography (LC).

-

Detect and quantify NAD+ using mass spectrometry (MS) by monitoring for its specific mass-to-charge ratio.

-

-

Data Analysis: Normalize the NAD+ signal to an internal standard and/or cell number. Present data as the mean ± standard deviation and compare treated samples to controls to determine the percentage of NAD+ depletion.[3]

This protocol evaluates the antitumor activity of GMX1777/GMX1778 in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., GOT1 neuroendocrine tumor cells) into the flanks of the mice.[14]

-

Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:

-

Drug Administration: Administer the drug via the specified route (e.g., intravenous infusion for GMX1777, oral gavage for GMX1778).[7][14]

-

Monitoring: Monitor tumor volume (using calipers), animal body weight, and general health regularly.

-

Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is often tumor growth delay or regression.[14]

-

Data Analysis: Plot mean tumor volume over time for each group. Statistical analyses (e.g., t-test, ANOVA) are used to determine the significance of antitumor effects compared to the control group.

Conclusion

GMX1778 is a potent and specific inhibitor of NAMPT that targets the metabolic dependency of cancer cells on the NAD+ salvage pathway. Its mechanism involves the rapid depletion of intracellular NAD+ and ATP, leading to a cascade of downstream effects including metabolic collapse, increased oxidative stress, and ultimately apoptotic cell death. The discovery of the NAPRT1-deficient phenotype in many cancers provides a clear and actionable strategy for improving the therapeutic index of GMX1778's prodrug, GMX1777, through co-administration with nicotinic acid. The robust preclinical data, demonstrating both single-agent and combination therapy efficacy, underscore the significant potential of this pathway-targeted approach in oncology.

References

- 1. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ILLUMINATING NAD METABOLIC LANDSCAPE IN CANCER CELLS – Genomics News and Views [bio309spring21.deborahthurtleschmidt.com]

- 7. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of combining GMX1777 with radiation therapy for human head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical evaluation of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. bpsbioscience.com [bpsbioscience.com]

CHS-828: A Technical Guide to its Effects on Cellular Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this critical metabolic node, CHS-828 profoundly disrupts cellular bioenergetics, leading to cytotoxic effects in cancer cells, which often exhibit a heightened dependence on NAD+ for their rapid proliferation and DNA repair processes.[1][4] This technical guide provides an in-depth analysis of the core effects of CHS-828 on cellular bioenergetics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: NAD+ Depletion

The primary mechanism of action of CHS-828 is the competitive inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[2] This inhibition leads to a rapid and sustained depletion of the cellular NAD+ pool.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, as well as a substrate for NAD+-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.

The depletion of NAD+ by CHS-828 initiates a cascade of bioenergetic consequences, ultimately culminating in cell death. The sequence of events typically follows the depletion of NAD+, followed by a decline in adenosine triphosphate (ATP) levels, and subsequent loss of cell viability.[4][5]

Signaling Pathway: NAMPT Inhibition and NAD+ Depletion

Caption: CHS-828 inhibits NAMPT, leading to NAD+ depletion and subsequent disruption of cellular bioenergetics and cell death.

Quantitative Effects on Bioenergetic Parameters

The following tables summarize the quantitative effects of CHS-828 on key cellular bioenergetic parameters as reported in various studies.

| Parameter | Cell Line | CHS-828 Conc. | Time Point | Effect | Reference |

| NAD+ Levels | U251 human glioma | 5 nM | 16 h | Decrease in steady state levels | [6] |

| IM-9 multiple myeloma | 30 nM | 6-20 h | Significant decline | [7] | |

| PaTu898T & Panc-1 pancreatic cancer | Increasing doses | 24 h | 3- to 4-fold decrease | [8] | |

| GOT1 neuroendocrine tumor | 10 nM | 5-14 h | Clear reducing effect | [9] | |

| ATP Levels | U-937 GTB lymphoma | Not specified | 24 h | Remained at 65% of control, then rapid decrease | [10] |

| IM-9 multiple myeloma | 30 nM | 24-36 h | Loss of cellular ATP | [7] | |

| Lactate Production | U-937 GTB lymphoma | Not specified | 8 h | 114% of control | [10] |

| Extracellular Acidification Rate (ECAR) | Human tumor cells | Concentration-dependent | 15-24 h | Significant increase | [11] |

| U-937 GTB lymphoma | Not specified | Instant | Stimulation | [10] | |

| Reactive Oxygen Species (ROS) | U251 human glioma | 5 nM | Various | Increased steady state levels of superoxide | [6][8] |

Impact on Glycolysis and Mitochondrial Respiration

CHS-828 induces complex, time-dependent effects on the two major ATP-producing pathways: glycolysis and mitochondrial respiration.

-

Initial Glycolytic Upregulation: Several studies report an initial and rapid increase in the extracellular acidification rate (ECAR) upon exposure to CHS-828.[10][11] This suggests a compensatory upregulation of glycolysis, likely in response to an early impairment of mitochondrial function.[12][13] This effect is abolished when glucose is removed from the culture medium, confirming its glycolytic origin.[11]

-

Late-Stage Glycolytic Inhibition: Despite the initial stimulation, prolonged exposure to CHS-828 leads to a subsequent shutdown of glucose consumption and a late-stage inhibition of glycolysis.[10] This is likely a consequence of severe NAD+ depletion, as NAD+ is a crucial coenzyme for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

Mitochondrial Respiration: The initial increase in ECAR has been interpreted as a consequence of the inhibition of mitochondrial respiration.[12] However, the direct and detailed effects of CHS-828 on oxygen consumption rate (OCR) are not as extensively characterized in the available literature. Some studies with other NAMPT inhibitors suggest that the mitochondrial NAD+ pool and mitochondrial bioenergetics may be less sensitive to acute NAMPT inhibition compared to the cytoplasmic pool.[14]

Logical Flow: Bioenergetic Shift Induced by CHS-828

Caption: CHS-828 induces a biphasic effect on glycolysis, with an initial compensatory increase followed by late-stage inhibition leading to energy crisis.

Induction of Oxidative Stress

Treatment with CHS-828 has been shown to increase intracellular reactive oxygen species (ROS) in cancer cells, specifically by elevating superoxide levels.[6][8] This effect is linked to the depletion of NAD+ and the subsequent decrease in the levels of its reduced forms, NADH and NADPH, which are critical for cellular antioxidant defense systems.[6] The increase in ROS can contribute to cellular damage and apoptosis. Notably, this ROS induction appears to be selective for cancer cells, as it is not observed in normal cells.[6]

Experimental Protocols

Measurement of Cellular NAD+/NADH Levels

Principle: This assay quantifies the total intracellular NAD+ and NADH levels using a cycling enzyme reaction.

Protocol:

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well and treat with desired concentrations of CHS-828 for the specified time.

-

Cell Lysis: Harvest cells and extract NAD+/NADH using 200 µL of extraction buffer. Perform two cycles of freeze-thawing to ensure complete lysis.

-

Assay Reaction: Add 50 µL of the cell extract to a 96-well plate. Add 100 µL of NAD cycling mix and incubate for 5 minutes.

-

Signal Development: Add 10 µL of NADH developer to each well.

-

Measurement: Read the absorbance or fluorescence according to the specific kit manufacturer's instructions (e.g., MBL International).[6]

Measurement of Cellular ATP Levels

Principle: This bioluminescent assay measures ATP released from viable cells using a luciferin-luciferase reaction.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with CHS-828 for the desired duration.

-

Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., ViaLight HS Kit).

-

Cell Lysis and Reaction: Add the ATP detection reagent directly to the cell culture wells. This reagent lyses the cells and initiates the luciferase reaction.

-

Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.[5]

Measurement of Extracellular Acidification Rate (ECAR)

Principle: ECAR is a measure of lactate production and is used as an indicator of the rate of glycolysis. It is typically measured using a sensor that detects changes in proton concentration in the extracellular medium.

Protocol (using Cytosensor Microphysiometer):

-

Cell Seeding: Seed cells onto a sensor chip and allow them to adhere.

-

Equilibration: Equilibrate the cells in a low-buffering medium.

-

CHS-828 Treatment: Introduce CHS-828 at various concentrations.

-

ECAR Measurement: The Cytosensor microphysiometer continuously measures the rate of proton extrusion from the cells, providing real-time ECAR data.[10][11]

Measurement of Reactive Oxygen Species (ROS)

Principle: This assay uses a cell-permeable fluorescent probe, such as dihydroethidine (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with CHS-828 for the desired time.

-

Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., DHE) for a specified period.

-

Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or a microplate reader.[6][8] An increase in fluorescence indicates an increase in intracellular ROS.

Experimental Workflow: Bioenergetic Profiling

Caption: A typical experimental workflow for characterizing the bioenergetic effects of CHS-828 on cancer cells.

Conclusion

CHS-828 exerts its potent antitumor activity by fundamentally disrupting cellular bioenergetics. Through the specific inhibition of NAMPT, it triggers a cascade of events beginning with the depletion of NAD+, leading to a complex biphasic response in glycolysis, an increase in oxidative stress, and ultimately, a catastrophic decline in cellular ATP levels. This comprehensive understanding of the bioenergetic effects of CHS-828 is crucial for the rational design of combination therapies and for identifying patient populations most likely to respond to this class of anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate metabolic consequences of NAMPT inhibition.

References

- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Metabolic effects of the cytotoxic guanidino-containing drug CHS 828 in human U-937 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Early stimulation of acidification rate by novel cytotoxic pyridyl cyanoguanidines in human tumor cells: comparison with m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]

Early discovery and development of Chs-828

An In-depth Technical Guide on the Early Discovery and Development of CHS-828

Introduction

CHS-828, also known as GMX1778, is a novel, orally available small molecule belonging to the pyridyl cyanoguanidine class of compounds.[1][2] It emerged from early drug discovery programs as a potent antineoplastic agent with a mechanism of action distinct from standard chemotherapeutics.[1][3] Preclinical and early clinical investigations have identified CHS-828 as a powerful inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the cellular biosynthesis of nicotinamide adenine dinucleotide (NAD+).[4][5][6] Due to the high metabolic and replicative demands of malignant cells, which rely heavily on NAD+ for energy production and DNA repair, targeting its synthesis represents a promising therapeutic strategy.[5][6] This document provides a comprehensive technical overview of the foundational research and development of CHS-828, detailing its mechanism of action, preclinical efficacy, and initial clinical evaluation.

Discovery and Mechanism of Action

CHS-828 was identified through the optimization of a class of pyridyl cyanoguanidines, which were found to possess significant antitumor activity.[1][2] This process led to the selection of CHS-828 (N-(6-chlorophenoxyhexyl)-N′-cyano-N″-4-pyridylguanidine) as a lead candidate for clinical development.[1][2]

The primary mechanism of action of CHS-828 is the competitive and potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), with an IC50 value of less than 25 nM.[4][7][8] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide (NM).[6] By blocking NAMPT, CHS-828 effectively depletes the intracellular pool of NAD+, leading to a subsequent reduction in ATP levels and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.[4][5][8] The cytotoxic effects of CHS-828 can be circumvented by the administration of nicotinic acid (NA) in cells that express the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1), which allows for NAD+ repletion through an alternative pathway.[4][6] This finding suggests a potential therapeutic strategy for selectively targeting tumors deficient in NAPRT1.[6][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

CHS-828: An In-depth Technical Guide to a Potent NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular NAD+ levels, CHS-828 triggers a cascade of metabolic disruptions, including reduced ATP production and inhibition of NAD+-dependent enzymes, ultimately leading to cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to CHS-828, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

CHS-828 is a pyridyl cyanoguanidine with the IUPAC name (Z)-2-(6-(4-chlorophenoxy)hexyl)-1-cyano-3-(pyridin-4(1H)-ylidene)guanidine. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of CHS-828

| Property | Value | Reference |

| IUPAC Name | (Z)-2-(6-(4-chlorophenoxy)hexyl)-1-cyano-3-(pyridin-4(1H)-ylidene)guanidine | |

| Synonyms | GMX1778, EB1627 (prodrug form is GMX1777) | |

| Molecular Formula | C₁₉H₂₂ClN₅O | |

| Molecular Weight | 371.86 g/mol | |

| CAS Number | 200484-11-3 | |

| Appearance | Solid | |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥18.3 mg/mL) | |

| Stability | Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for several months. |

Mechanism of Action

CHS-828 exerts its cytotoxic effects by specifically targeting and inhibiting the enzymatic activity of NAMPT.[1] This inhibition disrupts the primary pathway for NAD+ regeneration in many cancer cells, leading to a rapid decline in intracellular NAD+ levels.

The NAMPT-Mediated NAD+ Salvage Pathway

Downstream Effects of NAMPT Inhibition

The depletion of NAD+ pools by CHS-828 has several critical downstream consequences for cancer cells:

-

Energy Crisis: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a rapid decrease in cellular ATP levels, causing an energy crisis.

-

Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD+ levels compromise PARP activity, leading to the accumulation of DNA damage and genomic instability.

-

Sirtuin Inactivation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating various cellular processes, including gene expression, metabolism, and stress responses. Their inactivation due to NAD+ depletion further contributes to cellular dysfunction.

-

Induction of Apoptosis: The culmination of these metabolic and signaling disruptions triggers programmed cell death (apoptosis) in cancer cells.

Pharmacological Properties

Table 2: Pharmacological and Biological Activity of CHS-828

| Parameter | Value | Cell Line/System | Reference |

| NAMPT IC₅₀ | <25 nM | Recombinant human NAMPT | [2] |

| Cellular IC₅₀ | Varies (nM to µM range) | Various cancer cell lines | [3] |

| Half-life (t₁/₂) | ~2.1 hours (in humans) | Human plasma | [4] |

| Tₘₐₓ | ~2.2 hours (in humans) | Human plasma | [4] |

Prodrugs: GMX1777 (EB1627)

Due to the poor aqueous solubility of CHS-828, a more soluble prodrug, GMX1777 (formerly EB1627), was developed for intravenous administration. GMX1777 is rapidly converted to the active compound CHS-828 in vivo.

Experimental Protocols

NAMPT Inhibitor Screening Assay

This protocol describes a coupled-enzyme assay to measure the inhibitory activity of compounds against NAMPT.

Materials:

-

Recombinant human NAMPT

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

ATP

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, NMNAT, and ATP in the assay buffer.

-

Add CHS-828 or other test compounds at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding NAMPT to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the first reaction and initiate the second coupled reaction by adding a solution containing ADH and ethanol.

-

Incubate for a further period (e.g., 30 minutes) to allow the conversion of NAD+ to NADH.

-

Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition relative to a no-inhibitor control.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of CHS-828 on cancer cell lines.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CHS-828 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CHS-828 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

HPLC Analysis of CHS-828 in Serum

This protocol provides a method for the quantification of CHS-828 in serum samples.[6]

Materials:

-

Serum samples

-

Internal standard

-

tert-Butyl methyl ether

-

1 M Ammonia

-

2 M Phosphoric acid

-

HPLC system with UV detection

-

C18 reverse-phase column

Procedure:

-

To 1 mL of serum, add the internal standard and 0.1 mL of 1 M ammonia.

-

Extract with 4 mL of tert-butyl methyl ether.

-

Separate the ether phase and re-extract CHS-828 and the internal standard into an aqueous phase by adding 0.1 mL of 2 M phosphoric acid.

-

Neutralize the acidic aqueous phase with 0.1 mL of 1 M ammonia.

-

Inject the sample into the HPLC system.

-

Separate the compounds using a C18 column with a suitable mobile phase gradient.

-

Detect CHS-828 and the internal standard by UV absorbance at their respective maximum absorbance wavelengths.

-

Quantify CHS-828 based on the peak area ratio to the internal standard.

Conclusion

CHS-828 is a well-characterized and potent inhibitor of NAMPT with significant anti-cancer activity demonstrated in preclinical and early clinical studies. Its mechanism of action, centered on the depletion of NAD+, represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. This technical guide provides essential information for researchers working with CHS-828, from its fundamental properties to detailed experimental protocols, to facilitate further investigation into its therapeutic potential.

References

- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. aacrjournals.org [aacrjournals.org]

CHS-828: A Technical Guide on the Pyridyl Cyanoguanidine Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHS-828, identified as N-(6-chlorophenoxyhexyl)-N′-cyano-N″-4-pyridylguanidine, is a novel, orally active pyridyl cyanoguanidine with demonstrated potent antitumor activity.[1][2] This document provides a comprehensive technical overview of CHS-828, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols. The primary mechanism of CHS-828 involves the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, leading to cellular NAD+ depletion and subsequent cytotoxicity in malignant cells.[3][4] This agent has shown a broad spectrum of activity against various human cancer cell lines, including those resistant to conventional chemotherapeutic agents, and has undergone Phase I clinical trials.[1][5][6]

Mechanism of Action

CHS-828 exerts its cytotoxic effects by targeting cellular NAD+ metabolism.[3] Malignant cells have a high demand for NAD+ for energy production and DNA repair processes.[3] CHS-828 competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[3][4] This inhibition leads to a depletion of cellular NAD+ levels, which in turn disrupts critical cellular functions and induces cell death.[3] Studies have shown that the cytotoxic effects of CHS-828 can be rescued by the addition of nicotinamide, further confirming its mechanism of action.[3] The agent has an IC50 of less than 25 nM for NAMPT.[4]

Signaling Pathway

Caption: Mechanism of action of CHS-828.

In Vitro Antitumor Activity

CHS-828 has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. Its activity is notable in breast, lung, and myeloma cell lines.[1][2][5] Importantly, the cytotoxic profile of CHS-828 shows a low correlation with that of known anticancer agents, and it is not affected by known multidrug resistance mechanisms.[1][2]

Table 1: In Vitro Cytotoxicity of CHS-828 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Panel of 10 Human Myeloma Cell Lines | Multiple Myeloma | 0.01 - 0.3 | Fluorometric Microculture Cytotoxicity Assay (FMCA) | [5] |

| MCF-7 | Breast Cancer | Not specified, but potent cytotoxic effects observed | Not specified | [1][2] |

| NYH | Small Cell Lung Cancer | Not specified, but potent cytotoxic effects observed | Not specified | [1][2] |

In Vivo Antitumor Activity

Oral administration of CHS-828 has shown significant antitumor activity in various animal models, including nude mice with human tumor xenografts and rats with transplanted rodent tumors.[1][2]

Table 2: In Vivo Efficacy of CHS-828 in Animal Models

| Tumor Model | Animal Model | Dosing Schedule | Outcome | Reference |

| MCF-7 Human Breast Cancer Xenograft | Nude Mice | 20-50 mg/kg/day p.o. | Inhibition of tumor growth | [1][2] |

| MCF-7 Human Breast Cancer Xenograft | Nude Mice | 250 mg/kg weekly | Significant antitumor effect, regression of established tumors | [1] |

| NYH Human Small Cell Lung Cancer Xenograft | Nude Mice | 20-50 mg/kg/day p.o. | Regression of tumors | [1][2] |

| SH-SY5Y Human Neuroblastoma Xenograft | Nude Mice | Daily oral treatment | 82% reduction in tumor growth; complete regression in 44% of animals | [7] |

| Human Ovarian Cancer and CLL in Hollow Fibres | Immunocompetent Rats | Not specified | 37% mean reduction in cell density | [8] |

| Human Neuroendocrine Tumor Xenografts (GOT1, BON, GOT2) | Nude Mice | Peroral administration | Marked antitumor activity | [9] |

Clinical Trials and Pharmacokinetics

CHS-828 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[6][10]

Table 3: Summary of Phase I Clinical Trial Data for CHS-828

| Parameter | Value | Reference |

| Dosing Regimen | 20-80 mg once weekly for 3 weeks in 4-week cycles (oral) | [6] |

| Recommended Phase II Dose | 20 mg once daily for 5 days in 28-day cycles | [10] |

| Time to Maximum Plasma Concentration (Tmax) | 2.2 ± 1.3 hours | [10] |

| Half-life (t1/2) | 2.1 ± 0.52 hours | [10] |

| Dose-Limiting Toxicities | Thrombocytopenia, thrombosis, esophagitis, diarrhea, constipation | [10] |

| Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, localized genital mucositis | [10] |

| Objective Tumor Responses | No objective tumor responses observed; 7 patients showed stable disease | [10] |

Experimental Protocols

Detailed methodologies for the key assays used to evaluate CHS-828 are provided below.

Fluorometric Microculture Cytotoxicity Assay (FMCA)

This non-clonogenic assay is used to determine the cytotoxic effects of CHS-828 on various cell lines.[5]

Caption: Workflow for the FMCA.

Protocol:

-

Cell Seeding: Tumor cells are seeded into 96-well microtiter plates.

-

Drug Exposure: CHS-828 is added at a range of concentrations.

-

Incubation: Plates are incubated for 72 hours to allow for drug action.[1]

-

Washing: The drug-containing medium is removed, and the cells are washed.

-

Staining: Fluorescein diacetate (FDA) is added to the wells. FDA is a non-fluorescent molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, which is fluorescent.

-

Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer, which is proportional to the number of viable cells.

-

Data Analysis: The IC50 value, the concentration of the drug that inhibits cell survival by 50%, is calculated.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cells (e.g., MCF-7 or NYH) are seeded in tissue culture vessels at a concentration of 2.5 × 10^3 cells/ml and incubated for 2 hours.[1]

-

Drug Exposure: The cells are then exposed to CHS-828 for 96 hours (MCF-7) or 120 hours (NYH).[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells at a concentration of 5 mg/ml, and the cells are incubated for 4 hours.[1] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: 5% SDS is added to the cultures overnight to solubilize the formazan product.[1]

-

Absorbance Measurement: The absorbance of the solubilized formazan is determined using an ELISA reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationships and Key Findings

The research on CHS-828 has established several key relationships between its chemical nature, mechanism, and antitumor effects.

Caption: Logical flow from chemical structure to clinical evaluation.

Conclusion

CHS-828 is a promising antitumor agent with a novel mechanism of action centered on the inhibition of NAD+ synthesis. Its potent in vitro and in vivo activity against a range of cancers, including those with resistance to standard therapies, underscores its therapeutic potential. While Phase I clinical trials did not show objective tumor responses, the agent was generally well-tolerated, and stable disease was observed in some patients.[10] Further investigation, potentially in combination with other therapies, may be warranted to fully elucidate the clinical utility of this class of compounds. The prodrug GMX1777 (formerly EB1627) has been developed for intravenous administration, representing a next step in the clinical development of this therapeutic strategy.[11][12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo activity of CHS 828 on hollow-fibre cultures of primary human tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumoural effects of the pyridyl cyanoguanidine CHS 828 on three different types of neuroendocrine tumours xenografted to nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]